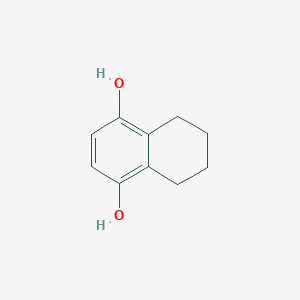

1,4-Naphthalenediol, 5,6,7,8-tetrahydro-

Description

1,4-Naphthalenediol, 5,6,7,8-tetrahydro- (CAS 7475-24-3) is a hydrogenated naphthalene derivative featuring two hydroxyl groups at the 1,4-positions of a partially saturated naphthalene ring. Its molecular formula is C₁₀H₁₂O₂, and it exists as a diacetate derivative (C₁₄H₁₆O₄) in some synthetic forms, with a molecular weight of 248.27 g/mol . Key physicochemical properties include:

- XLogP3: 2.4 (indicating moderate lipophilicity)

- Boiling point: 411.6°C at 760 mmHg

- Hydrogen bond donors/acceptors: 0/4 (diacetate form)

- Topological polar surface area: 52.6 Ų .

This compound has been identified in elicited plant cell cultures (e.g., R. jasminoides) and is structurally related to anthraquinones, which are bioactive natural products . Its diacetate form is frequently used in synthetic chemistry as a protected intermediate for further functionalization .

Properties

CAS No. |

13623-10-4 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,4-diol |

InChI |

InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,11-12H,1-4H2 |

InChI Key |

GVTDRUXHMYZTFF-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C=CC(=C2C1)O)O |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)O)O |

Other CAS No. |

13623-10-4 |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

-

Chiral Building Block :

- 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- can serve as a chiral building block for synthesizing naphthalene derivatives with specific stereochemistry. Its unique configuration allows it to be utilized in the preparation of biologically active compounds.

-

Precursor for Derivatives :

- The compound can undergo dehydration reactions to form derivatives such as 2-naphthol. This transformation is significant in synthetic organic chemistry as it opens pathways for creating complex molecules.

-

Microbial Synthesis :

- Research indicates that certain microbial strains can oxidize 1,2-dihydronaphthalene to produce this compound in high yields (up to 73%). This microbial process highlights its potential for sustainable synthesis methods in organic chemistry.

Material Science Applications

-

Hydrogen Bonding Interactions :

- The diol functionality allows for hydrogen bonding interactions, which are crucial in the design of new materials with specific properties. This characteristic is of interest in polymer science and materials engineering.

- Photosensitive Materials :

Biochemical Applications

-

Metabolic Pathways :

- As a bacterial metabolite derived from naphthalene degradation processes, this compound plays a role in microbial metabolic pathways that degrade polycyclic aromatic hydrocarbons. Understanding these pathways can aid in environmental remediation efforts.

-

Pharmacological Properties :

- Compounds with similar structures have shown various pharmacological activities. The presence of hydroxyl groups often enhances the biological activity of such compounds, making them candidates for drug development.

- Antioxidant Activity :

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues with Modified Functional Groups

Key Observations :

- Hydrogenation vs. Aromaticity: Saturation of the naphthalene ring (as in 1,4-Naphthalenediol, 5,6,7,8-tetrahydro-) reduces aromaticity, increasing flexibility and altering solubility compared to fully aromatic analogues like 1,4-naphthoquinone .

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in FZ118) enhance binding to biological targets (e.g., FtsZ), while lipophilic groups (e.g., tetramethyl in TTAB) improve receptor selectivity .

Preparation Methods

Catalyst Systems and Reaction Conditions

Noble metal catalysts supported on carbon or alumina are preferred for their high activity and selectivity. For instance, palladium-on-carbon (Pd/C) at concentrations of 0.00005–0.0002 wt% relative to the substrate facilitates partial hydrogenation while minimizing over-reduction. The reaction is conducted in polar solvents like ethanol or tetrahydrofuran (THF) at temperatures between 40°C and 110°C under hydrogen pressures of 3–5 atm. Cocatalysts such as 1,4-naphthoquinone or hydroquinone enhance reaction rates by stabilizing intermediate radicals.

Table 1: Representative Catalytic Hydrogenation Conditions

| Catalyst | Cocatalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|

| Pd/C | 1,4-Naphthoquinone | Ethanol | 80 | 3 | 85 |

| Rh/Al₂O₃ | None | THF | 100 | 5 | 78 |

The choice of solvent significantly impacts product solubility and catalyst efficiency. Aqueous alkaline solutions are often added to prevent catalyst poisoning by acidic byproducts.

Partial Hydrogenation of Naphthalene Derivatives

Alternative routes involve the hydrogenation of substituted naphthalene precursors, followed by functional group transformations. For example, 1-chloro-4-nitronaphthalene can be reduced to 1,4-dichlorohydrazonaphthalene, which is subsequently hydrolyzed to the target diol. This two-step process avoids direct handling of sensitive diol intermediates.

Substrate Modification and Selectivity

Chlorinated or nitro-substituted naphthalenes are hydrogenated preferentially at the aromatic rings due to the electron-withdrawing effects of substituents, which activate the substrate for reduction. The use of PtO₂ in methanol at 50°C achieves >90% conversion of 1-chloro-4-nitronaphthalene to the hydrazobenzene intermediate, which is then treated with aqueous NaOH to yield the diol.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Heterogeneous catalysts, such as nickel (Ni) or Raney nickel, are employed in fixed-bed reactors for continuous hydrogenation.

Process Optimization

Key parameters include:

-

Temperature Gradient : Staged heating from 60°C to 120°C to control exothermic reactions.

-

Solvent Systems : Methanol-water mixtures (3:1 v/v) enhance substrate dispersion and heat dissipation.

Table 2: Industrial Hydrogenation Parameters

| Catalyst | Reactor Type | Throughput (kg/h) | Purity (%) |

|---|---|---|---|

| Ni/SiO₂ | Fixed-Bed | 50 | 98.5 |

| Pd/C | Batch | 20 | 99.2 |

Post-reaction purification involves crystallization from hexane-ethyl acetate mixtures, achieving >99% purity.

Spectroscopic Validation and Quality Control

Post-synthesis characterization is critical to confirm the structure and purity of 1,4-naphthalenediol, 5,6,7,8-tetrahydro-. Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural elucidation.

¹H and ¹³C NMR Analysis

Q & A

Q. What are the key physicochemical properties and structural identifiers of 1,4-Naphthalenediol, 5,6,7,8-tetrahydro-?

- Methodological Answer : The compound is characterized by its molecular formula C₁₀H₁₂O₂ , molecular weight 164.20 g/mol , and CAS number 13623-10-4 . Its IUPAC name is 5,6,7,8-Tetrahydro-naphthalene-1,4-diol , and structural confirmation is achieved via spectral databases (e.g., NIST Chemistry WebBook) and computational tools like PubChem. Key spectral data include UV absorption peaks and mass fragmentation patterns (e.g., m/z 164 [M⁺], 147 [M⁺–OH]) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | |

| CAS Number | 13623-10-4 | |

| Molecular Weight | 164.20 g/mol | |

| Spectral Library Matches | NIST, PubChem, Wiley-275 |

Q. How is 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- identified in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the primary analytical method. For example, in plant cell cultures, the compound was identified via GC retention time (7.718 min) and spectral matching (>95% similarity to the Wiley-275 library) . Differentiation from isomers (e.g., 4-hydroxytetralone) requires pH-dependent experiments: Acidic conditions promote decomposition to 1-naphthol, while neutral/alkaline conditions stabilize the diol form, validated by spiking with authentic standards .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : The compound is classified as acute oral toxicity (Category 4) , skin/eye irritant , and hazardous to aquatic life. Lab handling requires PPE (gloves, goggles), fume hoods, and pH-neutral waste disposal. Its instability under acidic conditions necessitates buffered storage solutions to prevent decomposition .

Advanced Research Questions

Q. How does tautomerization affect the reactivity of 1,4-Naphthalenediol, 5,6,7,8-tetrahydro-?

- Methodological Answer : At elevated temperatures (~200°C), the compound undergoes tautomerization to form 1,4-dioxotetralin , a keto-enol equilibrium (2:1 ratio). This is studied via high-temperature NMR and kinetic modeling. The equilibrium impacts its stability in polymer matrices, where the keto form may act as a crosslinking agent .

Q. What role does this compound play in polymer chemistry?

- Methodological Answer : It serves as a diol monomer in flame-retardant epoxy resins. For example, when copolymerized with cresol novolac epoxy, it enhances char formation during pyrolysis. Reaction kinetics are monitored via differential scanning calorimetry (DSC), showing a two-stage curing process at 120–180°C .

Q. How is it implicated in environmental degradation pathways?

- Methodological Answer : As a byproduct of azo dye degradation (e.g., Acid Orange 7), its formation is tracked via liquid chromatography-quadrupole time-of-flight (LC-QTOF). Oxidative cleavage of the azo bond generates naphthalene intermediates, with 1,4-naphthalenediol detected at m/z 164.20 [M–H]⁻. Ozonation experiments confirm its transient accumulation before mineralization .

Q. How are contradictory identifications resolved in biological extracts?

- Methodological Answer : In equine laminitis studies, GC/MS initially misidentified the compound as 1,4-naphthoquinone due to similar fragmentation. Resolution involved synthesizing deuterated analogs and pH-shift experiments: Acidification converted suspected 4-hydroxytetralone to 1-naphthol, while the diol remained stable at neutral pH .

Q. What metabolic pathways involve this compound in mammalian systems?

- Methodological Answer : In vivo studies in horses revealed hepatic conjugation (glucuronidation) and renal excretion. Serum metabolites were profiled using ultra-performance liquid chromatography (UPLC) coupled with high-resolution MS. The diol’s bioavailability was reduced by first-pass metabolism, with <5% recovered unchanged in urine .

Data Contradictions and Validation

- Key Challenge : Spectral overlap with 4-hydroxytetralone in GC/MS .

- Resolution :

- Synthetic Standards : Compare retention times and fragmentation of pure 1,4-naphthalenediol vs. 4-hydroxytetralone.

- pH Manipulation : Acidify extracts to pH 1–2; observe decomposition to 1-naphthol (indicative of 4-hydroxytetralone).

- Isotopic Labeling : Use ¹³C-labeled analogs to track stability under thermal/oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.